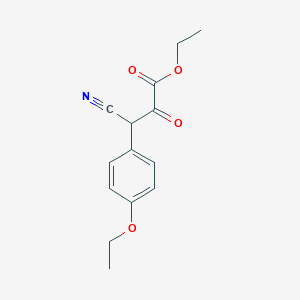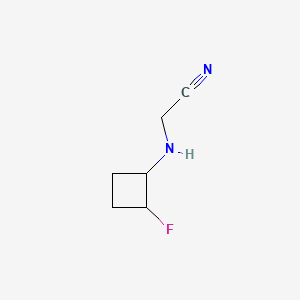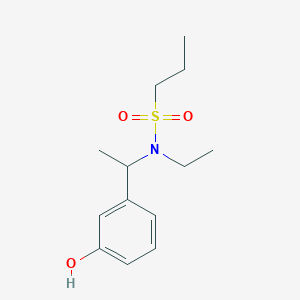
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is an organic compound with the molecular formula C13H21NO3S. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxyacetophenone with ethylamine and propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reaction of 3-hydroxyacetophenone with ethylamine to form an intermediate.
Step 2: The intermediate is then reacted with propane-1-sulfonyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-acetamido-3-(4-hydroxyphenyl)propanoate
- Ethyl β-(S)-hydroxybenzopropanoate
Uniqueness
n-Ethyl-N-(1-(3-hydroxyphenyl)ethyl)propane-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonamide group with a hydroxyphenyl moiety makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]propane-1-sulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-9-18(16,17)14(5-2)11(3)12-7-6-8-13(15)10-12/h6-8,10-11,15H,4-5,9H2,1-3H3 |
InChI Key |
MHUOEBKAJJYPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N(CC)C(C)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


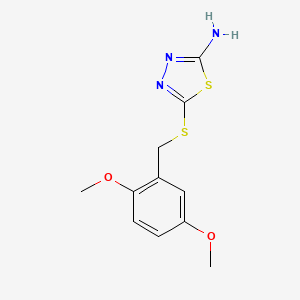
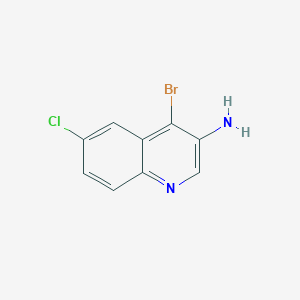

![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
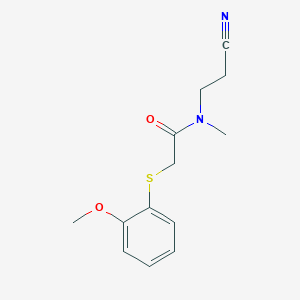
![[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)


![2-(8,11-Dioxadispiro[3.2.47.24]tridecan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14901611.png)

![tert-butyl 4-chloro-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B14901622.png)
